molecular formula C15H22N2 B12990360 2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole

2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B12990360
M. Wt: 230.35 g/mol
InChI Key: QYDLHLFKHURUHQ-UHFFFAOYSA-N
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Description

2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C15H24Cl2N2 and a molecular weight of 303.27 g/mol . This compound is known for its unique structure, which includes a pyrrolo[3,4-c]pyrrole core with benzyl and methyl substituents. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrrole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,4-c]pyrrole core.

    Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methylating agents, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-3a,6a-dimethylpyrrolo[3,4-c]pyrrole
  • 2-Benzyl-3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole

Uniqueness

2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

5-benzyl-3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C15H22N2/c1-14-9-16-10-15(14,2)12-17(11-14)8-13-6-4-3-5-7-13/h3-7,16H,8-12H2,1-2H3

InChI Key

QYDLHLFKHURUHQ-UHFFFAOYSA-N

Canonical SMILES

CC12CNCC1(CN(C2)CC3=CC=CC=C3)C

Origin of Product

United States

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